molecular formula C14H13N3 B13859174 4-((Pyridin-2-ylmethylamino)methyl)benzonitrile

4-((Pyridin-2-ylmethylamino)methyl)benzonitrile

Cat. No.: B13859174
M. Wt: 223.27 g/mol
InChI Key: CUQWDIKHZZVUJW-UHFFFAOYSA-N
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Description

4-((Pyridin-2-ylmethylamino)methyl)benzonitrile is an organic compound that features a benzonitrile moiety substituted with a pyridin-2-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Pyridin-2-ylmethylamino)methyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization. One green synthetic route involves using ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts . The reaction conditions often include a temperature of 120°C and a reaction time of 2 hours.

Industrial Production Methods

Industrial production methods for benzonitrile derivatives often involve the cyanation of benzene halides, ammoxidation of toluene, or the reaction of benzoic acid with urea . These methods are scalable and can be adapted for the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-((Pyridin-2-ylmethylamino)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride, pyridine, and titanium tetrachloride . Reaction conditions vary depending on the desired product but often involve moderate temperatures and specific catalysts.

Major Products

The major products formed from these reactions include various substituted benzonitriles, amines, and other functionalized derivatives.

Mechanism of Action

The mechanism of action of 4-((Pyridin-2-ylmethylamino)methyl)benzonitrile involves its interaction with molecular targets such as enzymes and metal ions. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include the formation of stable complexes with metal ions or the disruption of enzyme function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Pyridin-2-ylmethylamino)methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor make it a valuable compound for various applications.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

4-[(pyridin-2-ylmethylamino)methyl]benzonitrile

InChI

InChI=1S/C14H13N3/c15-9-12-4-6-13(7-5-12)10-16-11-14-3-1-2-8-17-14/h1-8,16H,10-11H2

InChI Key

CUQWDIKHZZVUJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC=C(C=C2)C#N

Origin of Product

United States

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